REACTION_CXSMILES
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[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.[Li]C(C)(C)C.[CH3:15][N:16]([CH3:25])[C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1>C1COCC1>[S:1]1[C:5]([CH:21]([OH:22])[C:20]2[CH:19]=[CH:18][C:17]([N:16]([CH3:15])[CH3:25])=[CH:24][CH:23]=2)=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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S1C2=C(C=C1)C=CC=C2
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Name
|
|
Quantity
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5.3 mL
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Type
|
reactant
|
Smiles
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[Li]C(C)(C)C
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Name
|
|
Quantity
|
1.3 g
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Type
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reactant
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Smiles
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CN(C1=CC=C(C=O)C=C1)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product (2.4 g) was carried forward without further purification
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Name
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|
Type
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product
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Smiles
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S1C2=C(C=C1C(C1=CC=C(C=C1)N(C)C)O)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |